Malic acid
Overview
Description
Malic acid is an organic compound with the molecular formula HO₂CCH(OH)CH₂CO₂H. It is a dicarboxylic acid that is naturally present in all living organisms and contributes to the sour taste of fruits. The compound was first isolated from apple juice by the Swiss chemist Carl Wilhelm Scheele in 1785. The name “malic” is derived from the Latin word “malum,” meaning apple. This compound has two stereoisomeric forms, L-malic acid and D-malic acid, with the L-isomer being the naturally occurring form.
Mechanism of Action
Target of Action
Malic acid primarily targets several enzymes, including Aspartate aminotransferase in various organisms like Escherichia coli, Thermus thermophilus, and humans . This enzyme plays a crucial role in the metabolism of amino acids.
Mode of Action
This compound interacts with its targets, primarily enzymes, to influence various biochemical reactions. For instance, it can act as a substrate for the enzyme Aspartate aminotransferase, participating in the transamination reaction .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a metabolic intermediate in the citric acid cycle , also known as the Krebs cycle . In the C4 carbon fixation process, malate is a source of CO2 in the Calvin cycle . It can also be formed from pyruvate via anaplerotic reactions . Furthermore, malate is synthesized by the carboxylation of phosphoenolpyruvate in the guard cells of plant leaves .
Pharmacokinetics
It’s known that this compound can accumulate in the kidney at a higher concentration than in the blood .
Result of Action
This compound has several effects at the molecular and cellular levels. It contributes to the sour taste of fruits and is used as a food additive . In skincare, this compound is an alpha hydroxy acid that promotes the shedding of the outer layer of skin cells, leading to smoother and more radiant skin . It also acts as a buffering agent, helping to control the acidity of medications and improving their stability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in microbial fermentation for this compound production, oxidative stress generated during fermentation can inhibit microbial growth and production, prolonging the fermentation period . Strategies to alleviate this stress, such as the addition of polypeptides, can improve the productivity of this compound .
Biochemical Analysis
Biochemical Properties
This process involves the oxidation of acetyl-CoA to produce ATP, the primary energy source in cells .
Cellular Effects
Malic acid can influence cellular function by participating in the citric acid cycle, which is central to cellular metabolism . It can impact cell signaling pathways and gene expression through its role in energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the citric acid cycle. It is involved in the oxidation of acetyl-CoA, a key step in the cycle that leads to the production of ATP . This involves binding interactions with various enzymes and other biomolecules in the cell .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. For example, in a study on the fermentation of Aspergillus niger, the addition of polypeptides improved the productivity of this compound, shortening the fermentation time from 120 to 108 hours .
Metabolic Pathways
This compound is involved in the citric acid cycle, a key metabolic pathway in cells . It interacts with various enzymes in this pathway, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its role in the citric acid cycle . Specific details about transporters or binding proteins that it interacts with were not found in the current search.
Subcellular Localization
This compound is primarily located in the mitochondria, where the citric acid cycle takes place . Its activity and function are closely tied to this subcellular compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malic acid can be synthesized through the hydration of maleic anhydride. The reaction involves the addition of water to maleic anhydride, resulting in the formation of this compound. The reaction conditions typically include a temperature range of 160-200°C and a pressure of 9-15 kg/cm². Catalysts such as sodium carbonate can be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound primarily involves the chemical synthesis from maleic anhydride. The process includes the hydration of maleic anhydride in the presence of a catalyst. Another method involves the microbial fermentation of renewable substrates using engineered microbes. This biotechnological approach is considered more environmentally friendly and sustainable .
Chemical Reactions Analysis
Types of Reactions
Malic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to oxaloacetic acid.
Reduction: It can be reduced to succinic acid.
Substitution: this compound can undergo esterification to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Esterification: Alcohols in the presence of an acid catalyst (e.g., sulfuric acid) are used for esterification.
Major Products
Oxidation: Oxaloacetic acid.
Reduction: Succinic acid.
Esterification: Malate esters.
Scientific Research Applications
Malic acid has a wide range of applications in scientific research and various industries:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Plays a crucial role in the citric acid cycle, which is essential for cellular respiration.
Medicine: Used in the formulation of medications and dietary supplements.
Industry: Widely used in the food and beverage industry as a flavor enhancer and preservative. .
Comparison with Similar Compounds
Malic acid is often compared with other dicarboxylic acids such as:
- Succinic acid
- Tartaric acid
- Fumaric acid
- Maleic acid
Uniqueness
- This compound : Naturally occurring, found in fruits, and has a sour taste.
- Succinic acid : Also involved in the citric acid cycle but lacks the hydroxyl group present in this compound.
- Tartaric acid : Found in grapes and bananas, used in baking powder.
- Fumaric acid : An intermediate in the citric acid cycle, similar to this compound but differs in its geometric configuration.
- Maleic acid : Synthetic, used in the production of resins and coatings, and differs in its cis configuration compared to the trans configuration of fumaric acid .
This compound’s unique properties, such as its role in the citric acid cycle and its sour taste, make it distinct from other similar compounds.
Properties
IUPAC Name |
2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEPYKJPYRNKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
Record name | MALIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
78644-42-5, 676-46-0 (di-hydrochloride salt) | |
Record name | Poly(malic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78644-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Malic acid [NF] | |
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DSSTOX Substance ID |
DTXSID0027640 | |
Record name | Malic acid | |
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Molecular Weight |
134.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White or nearly white crystalline powder or granules, Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA] | |
Record name | Butanedioic acid, 2-hydroxy- | |
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Record name | MALIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Malic acid | |
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URL | https://haz-map.com/Agents/5907 | |
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Boiling Point |
Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ | |
Record name | MALIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
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Solubility |
In water, 55.8 g/100 g water at 20 °C, In water, 592,000 mg/L at 25 °C, Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70, It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents | |
Record name | MALIC ACID | |
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Density |
1.601 g/ cu cm at 20 °C | |
Record name | MALIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |
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Vapor Pressure |
0.00000293 [mmHg], 3.28X10-8 mm Hg at 25 °C (extrapolated) | |
Record name | Malic acid | |
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Record name | MALIC ACID | |
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Impurities |
... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. | |
Record name | MALIC ACID | |
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Color/Form |
Colorless crystals, White, crystalline triclinic crystals | |
CAS No. |
6915-15-7, 617-48-1 | |
Record name | Malic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=6915-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Malic acid [NF] | |
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Record name | Malic acid | |
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Record name | DL-malic acid | |
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Record name | Butanedioic acid, 2-hydroxy- | |
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Record name | Malic acid | |
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Record name | DL-malic acid | |
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Record name | Malic acid | |
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Record name | Malic acid | |
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Melting Point |
127-132 °C, 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/, Crystals; MP: 101 °C /D(+)-Form/ | |
Record name | MALIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
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Record name | MALIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does malic acid contribute to aluminum tolerance in plants?
A1: this compound secretion from roots is a known mechanism of aluminum (Al) tolerance in some plants, such as wheat []. In Al-tolerant wheat varieties, aluminum stress triggers the secretion of this compound, which then chelates aluminum ions in the soil, preventing them from reaching toxic levels within the plant []. This effect was observed to be influenced by the plant hormone indole-3-acetic acid (IAA), suggesting a complex regulatory mechanism [].
Q2: What role does this compound play in the metabolism of Crassulacean Acid Metabolism (CAM) plants?
A2: this compound is central to the CAM photosynthetic pathway. At night, CAM plants fix CO2 into this compound, which accumulates in the vacuole. During the day, this compound is transported to the cytoplasm and decarboxylated, releasing CO2 for photosynthesis [, ]. This cycle allows CAM plants to open their stomata for CO2 uptake at night, minimizing water loss in arid environments.
Q3: How does this compound secretion from chickpea leaves relate to insect resistance?
A3: While the exact mechanism remains unclear, research suggests that this compound secretion in chickpea (Cicer arietinum L.) may contribute to its natural resistance to insect pests []. This secretion, primarily occurring during daylight hours, coincides with the activity of phosphoenolpyruvate carboxylase (PEP carboxylase) in leaf glands []. Further research is needed to understand the specific relationship between this compound and insect deterrence in chickpeas.
Q4: Does this compound application impact nitrogen metabolism in plants like tobacco?
A4: Studies on flue-cured tobacco (Nicotiana tabacum) suggest that applying appropriate amounts of this compound can enhance nitrogen metabolism []. This effect is linked to increased nitrogen uptake by roots, potentially due to improved root vitality and enhanced nitrate reductase activity [].
Q5: Can this compound application influence the growth and development of ornamental plants?
A5: Research on Salvia splendens indicates that foliar application of this compound can mitigate the negative impacts of nickel toxicity on plant growth []. This compound treatment improved various growth parameters, potentially by influencing nutrient uptake and mitigating the detrimental effects of nickel on plant physiology [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C4H6O5, and its molecular weight is 134.09 g/mol.
Q7: What are some methods for this compound production?
A7: this compound can be produced through various methods, including:* Hydration of maleic anhydride: This is a common industrial process [].* Fermentation: Microorganisms like Aspergillus niger can be used to produce this compound from substrates like glucose [, ].* Enzymatic synthesis: Enzymes like fumarase can catalyze the conversion of fumaric acid to this compound [, ].
Q8: What is the role of this compound in food applications?
A8: this compound is a widely used food additive due to its pleasant tart taste and its ability to enhance flavors []. It is commonly added to beverages, candies, and other food products to adjust acidity and improve taste.
Q9: Can this compound be used in the synthesis of other valuable compounds?
A9: Yes, this compound serves as a starting material in various chemical syntheses. For example, it can be used to synthesize (S)-dihydrokavain, a bioactive compound found in kava plants, through a chiral pool synthesis approach [].
Q10: How does this compound interact with metals in the environment?
A10: this compound can form complexes with metal ions in the soil, influencing their mobility and bioavailability []. This interaction can impact the uptake of metals by plants, as demonstrated by studies on cadmium (Cd) accumulation in amaranth []. The addition of this compound to soil increased the concentration of bioavailable Cd forms, leading to higher Cd uptake by the plants [].
Q11: Can this compound be used to enhance antibiotic efficacy against biofilms?
A11: Research suggests that this compound can potentiate the activity of certain antibiotics, such as ciprofloxacin, against Pseudomonas aeruginosa biofilms []. The exact mechanism is not fully understood, but it might involve altering biofilm metabolism and increasing the susceptibility of bacteria to antibiotics [].
Q12: What are the potential applications of biodegradable polymers derived from this compound?
A12: this compound-based co-polyesters, like this compound-butane-1,4-diol-glycerol co-polyester (MBGC), show promise in biomedical and agricultural applications due to their biodegradability []. These applications include drug delivery systems, controlled-release fertilizers, and biodegradable packaging materials.
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